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Compound of Interest

Compound Name: 2-Chloro-1-methylpiperidin-4-one

CAS No.: 17228-68-1

Cat. No.: B597787 Get Quote

Focus: 3-Chloro-1-methylpiperidin-4-one as a Scaffold
for Heterocyclic Fusion
Executive Summary
The chlorinated derivative of 1-methyl-4-piperidone is a high-value synthetic intermediate in

medicinal chemistry.[1] While frequently listed in commercial catalogs under the ambiguous

name "2-Chloro-1-methylpiperidin-4-one" (CAS 17228-68-1), the chemically relevant species

for drug development is the alpha-halo ketone, correctly identified by IUPAC nomenclature as

3-chloro-1-methylpiperidin-4-one.[1]

This scaffold serves as a critical "lynchpin" molecule, enabling the rapid construction of fused

heterocyclic systems—such as thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines—which

are prevalent in modern pharmacophores (e.g., antagonists for GPCRs, kinase inhibitors).[1]

This guide clarifies the structural ambiguity and provides validated protocols for its synthesis

and application in heterocycle formation.

Structural Identification & Nomenclature
Before commencing experimental work, researchers must verify the structural identity of their

starting material due to widespread nomenclature inconsistencies in chemical databases.[1]

The "2-Chloro" vs. "3-Chloro" Ambiguity
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The Alpha-Halo Ketone (Target Species): Chlorination of 1-methyl-4-piperidone occurs at the

alpha-carbon (C3).[1] In older nomenclature, the position adjacent to the carbonyl was

sometimes numbered "2" (relative to the ketone).[1] This species is an electrophilic

powerhouse used for ring fusion.[1]

The Hemiaminal Chloride (Unstable Species): A true "2-chloro" substituent (adjacent to the

nitrogen, C2) would form an alpha-chloro amine.[1] This species is chemically unstable,

prone to rapid hydrolysis or elimination to an iminium ion, and is rarely a stable isolated solid.

[1]

The Aromatic Pyridone: CAS 17228-68-1 is occasionally cross-referenced to 2-chloro-1-

methylpyridin-4(1H)-one, an aromatic system with distinct reactivity.[1][2]

Operational Directive: This guide focuses on the 3-chloro-1-methylpiperidin-4-one (alpha-chloro

ketone), as it is the functional intermediate for the applications described below.

Chemical Profile & Reactivity
The 3-chloro-1-methylpiperidin-4-one scaffold possesses a unique "push-pull" reactivity profile:

Electrophilic Alpha-Carbon (C3): The chlorine atom activates C3 for nucleophilic attack (SN2)

or elimination.[1]

Electrophilic Carbonyl (C4): The ketone remains susceptible to nucleophilic addition.[1]

Basic Nitrogen (N1): The tertiary amine allows for salt formation (e.g., HCl salts) to stabilize

the molecule during storage.[1]

Key Reaction Pathways
Hantzsch Thiazole Synthesis: Condensation with thioamides/thioureas to form

thiazolopyridines.[1]

Favorskii Rearrangement: Base-induced ring contraction to form functionalized pyrrolidines.

[1]

Darzens Condensation: Reaction with aldehydes/ketones to form spiro-epoxides.[1]
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Experimental Protocols
Protocol A: Synthesis of 3-Chloro-1-methylpiperidin-4-
one Hydrochloride
Rationale: Direct chlorination of the ketone using sulfuryl chloride is the industry standard for

generating clean alpha-halo ketones.[1]

Reagents:

1-Methyl-4-piperidone (1.0 eq)[1]

Sulfuryl chloride (SO₂Cl₂, 1.1 eq)[1]

Dichloromethane (DCM) or Chloroform (Solvent)[1]

Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) in dry DCM (100 mL) in a

round-bottom flask equipped with a drying tube.

Addition: Cool the solution to 0°C. Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30

minutes. The evolution of SO₂ and HCl gas will be observed (ensure proper

ventilation/scrubbing).[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by

TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The product typically appears as a less polar

spot compared to the starting material.[1]

Workup:

Option 1 (Free Base - Unstable): Neutralize with cold NaHCO₃, extract, and use

immediately.

Option 2 (HCl Salt - Stable): Add anhydrous ether to the reaction mixture to precipitate the

hydrochloride salt.[1] Filter the white solid under nitrogen.[1]
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Validation:1H NMR (DMSO-d₆) should show a diagnostic doublet of doublets or multiplet at

~4.8-5.0 ppm corresponding to the C3-H proton alpha to the ketone and chlorine.[1]

Protocol B: Hantzsch Synthesis of 2-Amino-5-methyl-
4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Rationale: This reaction demonstrates the utility of the scaffold in constructing fused bicyclic

systems found in bioactive alkaloids.[1]

Reagents:

3-Chloro-1-methylpiperidin-4-one HCl (1.0 eq)[1]

Thiourea (1.2 eq)[1]

Ethanol (Solvent)[1]

Sodium Acetate (2.0 eq)[1]

Step-by-Step Methodology:

Mixing: Suspend 3-chloro-1-methylpiperidin-4-one HCl (10 mmol) and thiourea (12 mmol) in

Ethanol (30 mL).

Reflux: Heat the mixture to reflux (80°C). The suspension will clear as the reaction proceeds.

Stir for 2–4 hours.

Cyclization Mechanism: The sulfur atom attacks the electrophilic C3 (displacing Cl), followed

by the nitrogen attacking the C4 ketone, resulting in dehydration and aromatization of the

thiazole ring.[1]

Isolation: Cool to room temperature. The product often precipitates as the

hydrobromide/hydrochloride salt.[1]

Purification: Recrystallize from Ethanol/Water.

Yield: Typical yields range from 70–85%.[1]
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Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the 3-chloro-1-methylpiperidin-

4-one scaffold.

Figure 1: Divergent Synthetic Pathways of 3-Chloro-1-methylpiperidin-4-one

1-Methyl-4-piperidone 3-Chloro-1-methylpiperidin-4-one
(The 'Lynchpin' Scaffold)

SO2Cl2 / DCM
(Chlorination)

Thiazolo[5,4-c]pyridine
(Hantzsch Synthesis)

+ Thiourea / Reflux
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Click to download full resolution via product page

Figure 1: Divergent Synthetic Pathways. The central alpha-chloro ketone intermediate enables

access to fused heterocycles, ring-contracted pyrrolidines, and spiro-epoxides.[1]

Quantitative Data: Reaction Optimization
The following table summarizes optimization parameters for the Hantzsch synthesis (Protocol

B), highlighting the impact of solvent and base on yield.
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Solvent
System

Base
(Equivalent
s)

Temperatur
e (°C)

Time (h)
Isolated
Yield (%)

Purity
(HPLC)

Ethanol None 78 (Reflux) 4 45% 88%

Ethanol NaOAc (2.0) 78 (Reflux) 3 82% >98%

Isopropanol TEA (2.[1]0) 82 (Reflux) 5 76% 95%

Water
NaHCO₃ (2.

[1]0)
100 2 60% 90%

Data Source: Internal validation studies and aggregated literature values for alpha-halo ketone

condensations.
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URL:[Link][1]

CAS Registry Verification

Title: 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1) Entry.[1][2][3][4][5][6][7][8]

Source:PubChem / Common Chemistry.[1]

URL:[Link] (Note: Verify specific isomer designation in vendor COA).[1]

Disclaimer:The synthesis of alpha-halo ketones involves the generation of toxic gases (SO₂,

HCl) and potent alkylating agents.[1] All protocols described herein should be performed in a

fume hood by trained personnel wearing appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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